

## Exploring the Biocompatibility of DSPE-PEG1000-YIGSR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | DSPE-PEG1000-YIGSR |           |
| Cat. No.:            | B039488            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The conjugation of bioactive molecules to lipid-polymer constructs represents a significant advancement in targeted drug delivery and tissue engineering. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) functionalized with the pentapeptide Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) is emerging as a promising component for the development of sophisticated nanomedicines. The YIGSR peptide, derived from the laminin-1  $\beta$ 1 chain, is a well-established ligand for the 67 kDa laminin receptor, which is often overexpressed on the surface of various cell types, including cancer cells and endothelial cells. This interaction mediates cellular adhesion, migration, and signaling, making **DSPE-PEG1000-YIGSR** a valuable tool for targeted delivery systems.

This technical guide provides an in-depth exploration of the biocompatibility of **DSPE-PEG1000-YIGSR**. It synthesizes available data on its constituent components and related systems to offer a comprehensive overview for researchers and drug development professionals. This document details key biocompatibility parameters, including cytotoxicity, hemocompatibility, and inflammatory responses, supported by experimental protocols and an analysis of the underlying signaling pathways.

# Core Components and Their Biocompatibility Profiles



The biocompatibility of **DSPE-PEG1000-YIGSR** is a composite of the individual properties of its three main components: the DSPE lipid anchor, the PEG1000 linker, and the YIGSR targeting peptide.

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): DSPE is a saturated
  phospholipid commonly used in the formulation of liposomes and other lipid-based
  nanoparticles. It is generally considered biocompatible and is a component of several FDAapproved drug products. Its primary role in the conjugate is to anchor the PEG-peptide
  moiety to the lipid bilayer of a nanoparticle.
- PEG1000 (Polyethylene Glycol, molecular weight 1000 Da): PEGylation is a widely adopted strategy to improve the pharmacokinetic properties of nanomedicines, reducing immunogenicity and preventing rapid clearance by the reticuloendothelial system. While high molecular weight PEGs can sometimes elicit an immune response, PEG1000 is a relatively short-chain PEG and is generally considered to have low toxicity.
- YIGSR Peptide: This pentapeptide is a functional motif of laminin, a major component of the basement membrane. It interacts with the 67 kDa laminin receptor, influencing cell behavior. The biocompatibility of the YIGSR peptide itself is generally considered high, as it is derived from an endogenous protein.

### In Vitro Biocompatibility Assessment

A thorough evaluation of in vitro biocompatibility is crucial to predict the potential in vivo response to **DSPE-PEG1000-YIGSR**-functionalized nanocarriers. Key aspects of this assessment include cytotoxicity, hemocompatibility, and the inflammatory response.

### Cytotoxicity

Cytotoxicity studies are fundamental to determining the concentration at which a substance may become toxic to cells. While direct cytotoxicity data for **DSPE-PEG1000-YIGSR** is limited, studies on YIGSR-modified liposomes provide valuable insights. For instance, a study on adriamycin-encapsulated YIGSR-PEG-liposomes reported IC50 values against HT-1080 human fibrosarcoma cells that were 2.1 times lower than control liposomes, suggesting that the targeting function of YIGSR enhances cytotoxic drug delivery rather than imparting inherent toxicity itself.[1]



Table 1: Summary of Cytotoxicity Data for YIGSR-Modified Liposomes

| Formulation                                        | Cell Line | Assay                 | IC50 Value                  | Reference |
|----------------------------------------------------|-----------|-----------------------|-----------------------------|-----------|
| YIGSR-PEG-<br>Liposomal<br>Adriamycin              | HT-1080   | Cytotoxicity<br>Assay | 2.1-fold lower than control | [1]       |
| PEAGD-PEG-<br>Liposomal<br>Adriamycin<br>(Control) | HT-1080   | Cytotoxicity<br>Assay | -                           | [1]       |

### Hemocompatibility

For intravenously administered nanomedicines, assessing the interaction with blood components is critical. Hemocompatibility studies typically evaluate hemolysis (the rupture of red blood cells) and platelet activation/aggregation. Research on bioresorbable stents functionalized with YIGSR has shown that the peptide can contribute to improved hemocompatibility. These studies demonstrated that surfaces coated with YIGSR exhibited significantly reduced platelet adhesion compared to control surfaces.[2] This suggests that incorporating **DSPE-PEG1000-YIGSR** into nanocarriers could potentially reduce the risk of thrombosis.

Table 2: Hemocompatibility Data for YIGSR-Functionalized Surfaces

| Material                         | Assay             | Result                          | Reference |
|----------------------------------|-------------------|---------------------------------|-----------|
| YIGSR-functionalized PLCL Stents | Platelet Adhesion | Reduced platelet coverage (~1%) | [2]       |
| Control PLCL Stents              | Platelet Adhesion | Higher platelet coverage (5.2%) | [2]       |

### **Inflammatory Response**

The interaction of nanomaterials with immune cells can trigger an inflammatory response, characterized by the release of cytokines. The YIGSR peptide has been shown to have a



concentration-dependent effect on macrophage phenotype and cytokine secretion.[3][4] At lower concentrations, YIGSR can promote a pro-inflammatory (M1) macrophage response, with increased secretion of pro-inflammatory cytokines such as TNF-α and IL-1RA.[3] Conversely, higher concentrations of YIGSR appear to reduce the secretion of these inflammatory mediators.[3][4] This bimodal activity is a critical consideration in the design of **DSPE-PEG1000-YIGSR**-based therapies, as the local concentration of the conjugate at the target site could influence the therapeutic outcome.

Table 3: Inflammatory Response to YIGSR Peptide

| Cell Type                          | YIGSR<br>Concentration | Effect                              | Cytokines<br>Affected                     | Reference |
|------------------------------------|------------------------|-------------------------------------|-------------------------------------------|-----------|
| Murine and<br>Human<br>Macrophages | Low (e.g., 2 mM)       | Pro-inflammatory<br>(M1 activation) | Increased TNF-<br>α, IL-1RA, MCP-<br>1    | [3]       |
| Murine and<br>Human<br>Macrophages | High                   | Anti-<br>inflammatory               | Reduced pro-<br>inflammatory<br>cytokines | [3][4]    |

## Signaling Pathways Modulated by YIGSR

The biological effects of **DSPE-PEG1000-YIGSR** are mediated through the interaction of the YIGSR peptide with the 67 kDa laminin receptor, which in turn activates downstream signaling cascades. Understanding these pathways is essential for predicting the cellular responses to YIGSR-targeted nanocarriers.

### **Laminin Receptor Signaling**

The binding of YIGSR to the 67 kDa laminin receptor can initiate a variety of cellular responses, including adhesion, migration, and proliferation. This interaction is a key mechanism for the targeted delivery of nanoparticles to specific cell types.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pentapeptide YIGSR-mediated HT-1080 fibrosarcoma cells targeting of adriamycin encapsulated in sterically stabilized liposomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization of 3D printed polymeric bioresorbable stents with a dual cell-adhesive peptidic platform combining RGDS and YIGSR sequences - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM00458A [pubs.rsc.org]
- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response PMC [pmc.ncbi.nlm.nih.gov]
- 4. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Exploring the Biocompatibility of DSPE-PEG1000-YIGSR: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039488#exploring-the-biocompatibility-of-dspe-peg1000-yigsr]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com